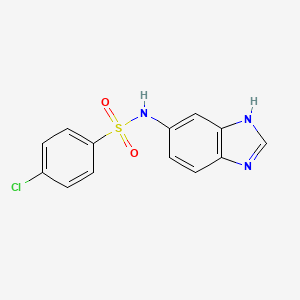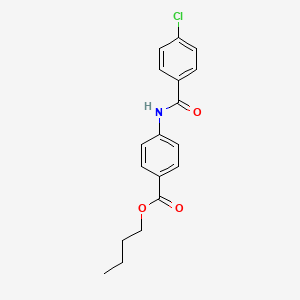
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a pyrrole ring, and a chlorinated benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the pyrrole ring: This step involves the reaction of the benzimidazole derivative with a pyrrole compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chlorination: The final step is the chlorination of the benzamide group, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzimidazole core or the benzamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzimidazole core or benzamide group.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in research to understand the interactions of benzimidazole and pyrrole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications:
作用机制
The mechanism of action of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, disrupting normal cellular processes. These interactions can lead to anti-cancer or anti-microbial effects by inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-indol-1-yl)benzamide: Similar structure but with an indole ring instead of a pyrrole ring.
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-imidazol-1-yl)benzamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
Structural Features: The presence of both a benzimidazole core and a pyrrole ring in the same molecule is relatively unique, providing a distinct set of chemical properties and biological activities.
属性
分子式 |
C18H13ClN4O |
|---|---|
分子量 |
336.8 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-2-chloro-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C18H13ClN4O/c19-14-8-7-12(23-9-3-4-10-23)11-13(14)17(24)22-18-20-15-5-1-2-6-16(15)21-18/h1-11H,(H2,20,21,22,24) |
InChI 键 |
OLRXCJJDJUFUAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B12179549.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12179553.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12179558.png)
![N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179564.png)

![4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B12179587.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179594.png)
![3-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B12179611.png)
